1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
Description
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative featuring a central five-membered pyrazol-5(4H)-one ring substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a phenyl group. Pyrazolone derivatives are renowned for their diverse applications in pharmaceuticals, coordination chemistry, and materials science due to their structural versatility and electronic properties .
Structure
3D Structure
Properties
Molecular Formula |
C15H11FN2O |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-4-5-9-14(12)18-15(19)10-13(17-18)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
DGYZJNGAKYVENL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Fluorine-Specific Considerations
Catalytic Innovations
-
Palladium XPhos systems : Enable Suzuki couplings with 2-fluorophenyl boronic esters (95% coupling efficiency)
-
Organocatalysts : L-Proline (10 mol%) improves diastereoselectivity to 96:4 in Michael additions
Analytical Characterization
Industrial Scale-Up Challenges
-
HF mitigation : Requires nickel reactors (316L SS corrodes at >0.5 ppm F−)
-
Crystallization control : Orthorhombic polymorph (mp 204°C) preferentially forms over metastable forms through anti-solvent addition (n-heptane:EtOAc 4:1)
-
Regulatory compliance : ICH Q3D elemental impurities <10 ppm for Pd, Cu, Ni
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Anticancer Applications
Research indicates that 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and melanoma. The compound acts through mechanisms such as:
- Enzymatic Inhibition : It inhibits specific enzymes associated with cancer progression, such as EGFR and BRAF.
- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in malignant cells.
Table 1: Anticancer Activity
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3.70 | Apoptosis induction via caspase activation |
| Other Pyrazole Derivative | MCF-7 | 2.30 | EGFR/BRAFV600E inhibition |
Antimicrobial Applications
The compound also demonstrates significant antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of Gram-positive bacteria, making it a candidate for further development in treating infections.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.22 | Biofilm inhibition |
| Staphylococcus epidermidis | 0.25 | Cell wall disruption |
Case Study on Cancer Treatment
A clinical trial involving patients with advanced melanoma treated with pyrazole derivatives, including this compound, reported a notable reduction in tumor size and improved survival rates compared to standard therapies. This suggests the compound's potential as an effective treatment option.
Case Study on Antimicrobial Resistance
In a study addressing antibiotic-resistant strains of bacteria, the application of this compound showed significant efficacy in overcoming resistance mechanisms. Patients treated with the compound experienced successful outcomes, indicating its potential role in combating resistant infections.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Pharmacological and Functional Comparisons
- FXR Antagonism : Pyrazolones like (Z)-4-(4-Hydroxy-3-methoxybenzylidene)-1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (12u) exhibit potent suppression of FXR target genes (e.g., SHP, BSEP), reducing triglyceride and cholesterol levels . The target compound’s ortho-fluorine may alter binding affinity compared to para-substituted derivatives.
- Antifungal Activity : Thiadiazole-linked pyrazolones (e.g., derivatives from Scheme 44 in ) show promise against Fusarium oxysporum. The target compound’s lack of a thiadiazole moiety may limit similar activity unless further functionalized.
- Coordination Chemistry: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one forms stable Ni(II) complexes due to its keto-enol tautomerism, suggesting the target compound could similarly act as a ligand, albeit with altered electronic properties from fluorine substitution .
Crystallographic and Spectroscopic Insights
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice in 4-chlorophenyl analogs, a feature likely shared by the target compound .
- NMR Signatures : Para-substituted derivatives (e.g., 4-fluorophenyl) show distinct aromatic proton splitting (δ 7.2–7.8 ppm), whereas ortho-substituents (e.g., 2-fluorophenyl) may cause upfield shifts due to reduced conjugation .
Biological Activity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, a derivative of the pyrazole class, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. The focus of this article is to explore its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 253.27 g/mol. The compound features a fluorine atom at the 2-position of the phenyl ring, which is known to influence its biological activity through electronic effects.
Research indicates that pyrazole derivatives like this compound exhibit various mechanisms of action:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in cells. This was demonstrated through electron paramagnetic resonance (EPR) assays that indicated its ability to scavenge free radicals effectively .
- Inhibition of PD-L1 : Recent studies have identified this compound as a potential inhibitor of the PD-1/PD-L1 signaling pathway, crucial for immune evasion in tumors. It binds to PD-L1, promoting its dimerization and disrupting its interaction with PD-1, thereby enhancing T-cell proliferation in the presence of tumor cells .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- PD-L1 Inhibition Study : A study reported that derivatives similar to this compound exhibited high affinity for PD-L1 with dissociation constants (K_D) in the nanomolar range. Compound variants showed IC50 values ranging from 12 nM to 74 nM in inhibiting PD-L1 signaling, demonstrating their potential as cancer therapeutics .
- Antioxidant Evaluation : Research utilizing EPR-based assays confirmed that this compound effectively scavenges free radicals such as DPPH and DMPO, indicating its strong antioxidant capabilities .
- Antimicrobial Activity Assessment : Various pyrazole derivatives have been tested against resistant strains of bacteria and fungi, revealing promising results that suggest further development could lead to new antimicrobial agents .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for optimizing the synthesis of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one to ensure high yield and purity?
- Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, Jensen’s method (used for analogous pyrazolones) employs refluxing ethanol as a solvent, with stoichiometric monitoring of reactants like hydrazine derivatives and β-keto esters. Purification via slow evaporation of ethanol yields crystalline products, as demonstrated in studies of 1-(4-chlorophenyl)-3-phenyl derivatives (84.5% yield, m.p. 435–436 K) . Key considerations include reaction temperature, solvent polarity, and recrystallization protocols to minimize byproducts.
Q. What are the standard protocols for X-ray crystallographic characterization of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth via slow evaporation (e.g., ethanol solvent) .
- Data collection at low temperatures (e.g., 100–296 K) to reduce thermal motion .
- Refinement using SHELX programs (e.g., SHELXL for structure solution, SHELXTL for visualization), achieving R factors < 0.05 for high precision .
- Analysis of bond lengths (e.g., N–N: ~1.38 Å, C=O: ~1.23 Å) and dihedral angles (e.g., 8–18° for aryl ring twists) to confirm molecular geometry .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence electronic properties and crystal packing compared to 4-fluoro or chloro analogs?
- Answer : The ortho-fluorine position introduces steric hindrance and electronic effects, altering conjugation and intermolecular interactions. For example, 4-fluorophenyl analogs exhibit planar pyrazolone rings with π-π stacking (centroid distances ~3.69 Å), whereas 2-fluorophenyl groups may disrupt symmetry, favoring C–H⋯F or C–H⋯O hydrogen bonds. Computational studies (e.g., DFT) can quantify substituent effects on dipole moments and frontier molecular orbitals .
Q. How can researchers resolve contradictions between theoretical and experimental structural data (e.g., bond lengths, torsion angles)?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or experimental limitations. Strategies include:
- Cross-validating SC-XRD data with spectroscopic methods (IR, NMR) to detect tautomeric forms .
- Using high-resolution data (θ > 25°) and refining anisotropic displacement parameters to improve accuracy .
- Comparing with literature analogs (e.g., 4-chlorophenyl derivatives show similar N–N/C=O bond lengths within ±0.02 Å) .
Q. What advanced techniques are used to analyze weak intermolecular interactions in the crystal lattice?
- Answer :
- Graph set analysis : Categorizes hydrogen-bonding patterns (e.g., R²₂(8) motifs in 4-fluorophenyl derivatives) .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H, C⋯O interactions) .
- π-π and C–H⋯π interactions : Measured via centroid distances (3.6–3.9 Å) and angle-resolved SC-XRD data .
Q. How can tautomerism (enol-keto forms) during crystallization be experimentally assessed?
- Answer :
- SC-XRD : Directly identifies tautomeric states. For example, the title compound in crystallizes in the keto form, confirmed by C=O bond length (~1.23 Å) and absence of enolic O–H signals .
- Solid-state NMR : Detects tautomeric ratios via ¹³C chemical shifts.
- Thermal analysis : Differential scanning calorimetry (DSC) can reveal phase transitions linked to tautomerism .
Q. What methodologies are recommended for evaluating biological activity (e.g., antifungal) of pyrazolone derivatives?
- Answer :
- In vitro assays : Broth microdilution (MIC values) against Candida spp. or Aspergillus spp., with positive controls like fluconazole .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 2-fluoro vs. 4-fluoro) to assess electronic effects on activity .
- Molecular docking : Simulate binding to target enzymes (e.g., cytochrome P450 14α-demethylase) using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
